molecular formula C15H13NO2S B14365027 Benzyl 2-(methanethioylamino)benzoate CAS No. 90136-84-8

Benzyl 2-(methanethioylamino)benzoate

Cat. No.: B14365027
CAS No.: 90136-84-8
M. Wt: 271.3 g/mol
InChI Key: BESKPSMAEHZNBS-UHFFFAOYSA-N
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Description

Benzyl 2-(Methanethioylamino)benzoate is a high-purity synthetic compound supplied for dedicated laboratory research applications. As a benzoate-derivative scaffold, it holds significant potential in various scientific investigations. Potential research applications for this chemical include its use as a key intermediate in synthetic organic chemistry for constructing more complex molecules, particularly in pharmaceutical and agrochemical research. It may also serve as a candidate compound in biological assays to investigate novel mechanisms of action, given the known bioactivity of structurally related compounds. Researchers might also explore its potential application in materials science, for instance, in the development of novel polymers or as a ligand in coordination chemistry. The structure suggests its mechanism of action in any biological context would be highly specific and requires empirical determination by researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and conduct all risk assessments appropriate for novel chemical substances in a controlled laboratory setting.

Properties

CAS No.

90136-84-8

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

benzyl 2-(methanethioylamino)benzoate

InChI

InChI=1S/C15H13NO2S/c17-15(18-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-11-19/h1-9,11H,10H2,(H,16,19)

InChI Key

BESKPSMAEHZNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC=S

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Proposed Pathways

The target compound can be dissected into two primary components:

  • 2-(Methanethioylamino)benzoic acid as the acyl donor.
  • Benzyl alcohol as the esterifying agent.

Two strategic pathways emerge:

  • Pathway A : Direct esterification of pre-synthesized 2-(methanethioylamino)benzoic acid with benzyl alcohol.
  • Pathway B : Post-functionalization of benzyl benzoate with the methanethioylamino group.

Pathway A: Direct Esterification of 2-(Methanethioylamino)Benzoic Acid

Synthesis of 2-(Methanethioylamino)Benzoic Acid

The precursor 2-(methanethioylamino)benzoic acid is synthesized via nucleophilic substitution of 2-aminobenzoic acid with methyl isothiocyanate (MeNCS):

Reaction Mechanism :
$$
\text{2-NH}2\text{-C}6\text{H}4\text{-COOH} + \text{MeNCS} \rightarrow \text{2-NH-CS-Me-C}6\text{H}4\text{-COOH} + \text{NH}3
$$

Conditions :

  • Solvent: Ethanol/water (1:1) at 0–5°C.
  • Catalyst: Triethylamine (0.1 equiv) to deprotonate the amine.
  • Yield: ~85–90% after recrystallization.

Esterification with Benzyl Alcohol

Esterification employs acid catalysis or coupling agents:

Acid-Catalyzed Fischer Esterification

Reaction :
$$
\text{2-NH-CS-Me-C}6\text{H}4\text{-COOH} + \text{PhCH}2\text{OH} \xrightarrow{\text{H}^+} \text{2-NH-CS-Me-C}6\text{H}4\text{-COOCH}2\text{Ph} + \text{H}_2\text{O}
$$

Conditions :

  • Catalyst: Concentrated H₂SO₄ (5 mol%).
  • Temperature: Reflux (110°C) for 12–16 hours.
  • Yield: 60–70% due to competing hydrolysis.
Coupling Agent-Mediated Esterification

Reagents : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP).
Mechanism :
$$
\text{Acid + DCC} \rightarrow \text{Active intermediate} \xrightarrow{\text{PhCH}_2\text{OH}} \text{Ester} + \text{DCU}
$$

Conditions :

  • Solvent: Dry dichloromethane (DCM).
  • Temperature: 0°C to room temperature.
  • Yield: 85–90% with minimal side products.

Table 1 : Comparison of Esterification Methods

Method Catalyst/Reagent Temperature (°C) Time (h) Yield (%)
Fischer Esterification H₂SO₄ 110 16 65
DCC/DMAP DCC (1.2 equiv) 25 4 88

Pathway B: Post-Functionalization of Benzyl Benzoate

Nitration and Reduction to 2-Aminobenzyl Benzoate

  • Nitration :
    $$
    \text{PhCOOCH}2\text{Ph} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{2-NO}2\text{-C}6\text{H}4\text{-COOCH}2\text{Ph}
    $$

    • Regioselectivity: Para-nitration dominates (~70%), necessitating chromatographic separation of the ortho isomer (30%).
  • Reduction :
    $$
    \text{2-NO}2\text{-C}6\text{H}4\text{-COOCH}2\text{Ph} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2-NH}2\text{-C}6\text{H}4\text{-COOCH}_2\text{Ph}
    $$

    • Yield: 90–95% under 1 atm H₂.

Introduction of Methanethioylamino Group

Reaction :
$$
\text{2-NH}2\text{-C}6\text{H}4\text{-COOCH}2\text{Ph} + \text{MeNCS} \rightarrow \text{2-NH-CS-Me-C}6\text{H}4\text{-COOCH}_2\text{Ph}
$$
Conditions :

  • Solvent: Tetrahydrofuran (THF) at −10°C.
  • Catalyst: Pyridine (1 equiv) to scavenge H⁺.
  • Yield: 75–80% after column purification.

Catalyst Innovations and Process Optimization

Solid Acid Catalysts (Adapted from Patent CN102557944B)

The Zr-Cu-Al-Zn-B-Ce composite oxide catalyst (molar ratio Zr/Cu/Al/Zn/B/Ce = 1.6/1.6/2/0.9/1/0.12) demonstrates efficacy in esterification at 300–340°C. Adaptation for benzyl ester synthesis:

  • Advantages : Recyclability, no aqueous workup.
  • Challenges : High temperatures may degrade the methanethioylamino group.

Zinc Oxide-Mediated Esterification (Inspired by Betterchemtech)

Conditions :

  • Catalyst: ZnO (1–1.5 wt%).
  • Temperature: 50–70°C.
  • Yield: >95% for simple esters.
    Adaptation Potential : Requires testing with thermally sensitive substrates.

Challenges and Mitigation Strategies

  • Thermal Degradation : The -NH-CS-CH₃ group decomposes above 150°C.

    • Solution : Use coupling agents (DCC) at ambient temperatures.
  • Regioselectivity in Nitration :

    • Solution : Directed ortho-metalation using LDA (lithium diisopropylamide).
  • Purification Complexity :

    • Solution : Silica gel chromatography with ethyl acetate/hexane (1:4).

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methanethioylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted benzoates.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 2-(methanethioylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(methanethioylamino)benzoate involves its interaction with specific molecular targets. The methanethioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Benzyl Benzoate
  • Structure : Ester of benzyl alcohol and benzoic acid (C₆H₅COOCH₂C₆H₅) .
  • Key Differences: Lacks the 2-position methanethioylamino group.
  • Properties :
    • Melting Point (MP): 19–21°C .
    • Applications: Insecticide, fragrance stabilizer, plasticizer, and antiparasitic agent .
  • Reactivity : Standard ester hydrolysis and hydrogenation reactions.
(b) Methyl 4-Acetamido-2-Hydroxybenzoate
  • Structure : Contains acetamido (-NH-CO-CH₃) and hydroxy (-OH) groups at positions 4 and 2, respectively .
  • Key Differences : Replaces thioamide with an amide and introduces a hydroxy group.
  • Implications :
    • The hydroxy group increases polarity and acidity compared to the thioamide in the target compound.
    • Amides (vs. thioamides) exhibit stronger hydrogen bonding but lower nucleophilic susceptibility .
(c) Phenyl Benzoate (CAS 93-99-2)
  • Structure: Ester of phenol and benzoic acid (C₆H₅COOC₆H₅) .
  • Key Differences : Aromatic ester without nitrogen or sulfur substituents.
  • Applications : Used in polymer plasticizers and flavoring agents.

Hypothesized Properties and Reactivity

(a) Physical Properties
  • Molecular Weight: Estimated >250 g/mol (based on benzyl benzoate’s 212.24 g/mol plus the methanethioylamino group).
  • Solubility : Likely lower polarity than amide-containing benzoates (e.g., methyl 4-acetamido-2-hydroxybenzoate) due to sulfur’s reduced electronegativity .
(b) Chemical Reactivity
  • Thioamide vs.
  • Ester Stability : Comparable to benzyl benzoate but may exhibit altered stability under acidic/basic conditions due to the electron-withdrawing thioamide group .

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